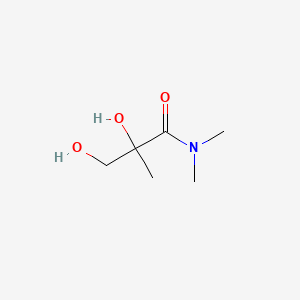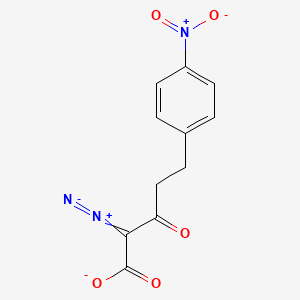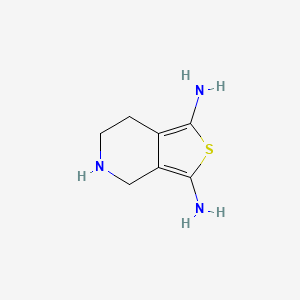
Pramipexole Impurity A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pramipexole Impurity A, also known as (S)-2-Amino-4,5,6,7-tetrahydro-6-aminobenzothiazole, is a degradation impurity associated with the drug pramipexole. Pramipexole is a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and restless legs syndrome. The impurity is formed during the stability study of pramipexole extended-release tablets and is detected using high-performance liquid chromatography (HPLC) methods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pramipexole Impurity A involves the use of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as the starting material. The reaction is carried out in anhydrous tetrahydrofuran (THF) as the solvent, with propionic anhydride added to obtain (S)-2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole. This intermediate undergoes a reduction reaction in a THF solution of borane to yield pramipexole base. Finally, hydrogen chloride gas is passed through to form pramipexole hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The process includes the preparation of impurity stock solutions by weighing specific amounts of pramipexole impurity standards and dissolving them in appropriate solvents .
化学反应分析
Types of Reactions
Pramipexole Impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are used in the synthesis of pramipexole base from intermediates.
Substitution: Substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as borane in THF.
Substituting agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include pramipexole base and its hydrochloride salt, along with various oxidation and substitution derivatives .
科学研究应用
Pramipexole Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pramipexole formulations.
Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Investigated for its role in the stability and efficacy of pramipexole as a therapeutic agent.
Industry: Used in the quality control and validation of pramipexole production processes.
作用机制
The mechanism of action of Pramipexole Impurity A is related to its formation during the degradation of pramipexole. The impurity is formed through a drug-excipient interaction mechanism, where the excipients in the formulation interact with pramipexole under specific conditions, leading to the formation of the impurity. The molecular targets and pathways involved in this process include the interaction of pramipexole with excipients and the subsequent chemical transformations .
相似化合物的比较
Pramipexole Impurity A can be compared with other similar compounds, such as:
Pramipexole Impurity B: Another degradation impurity formed during the stability study of pramipexole.
Pramipexole Impurity D: A related compound used as a reference standard in analytical chemistry.
Pramipexole Impurity E: Another impurity formed during the synthesis and storage of pramipexole.
This compound is unique due to its specific formation mechanism and its role in the stability and efficacy of pramipexole formulations.
属性
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMJHYEAXACSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(SC(=C21)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
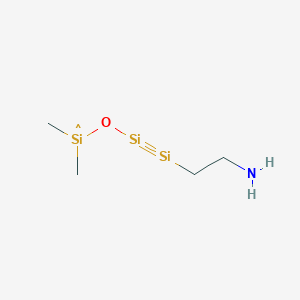
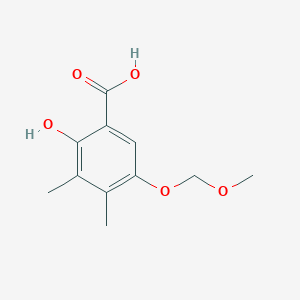
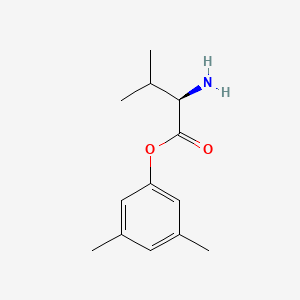
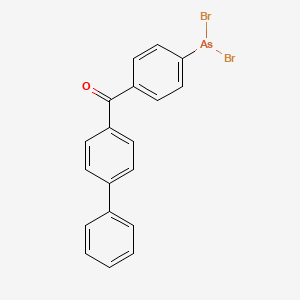
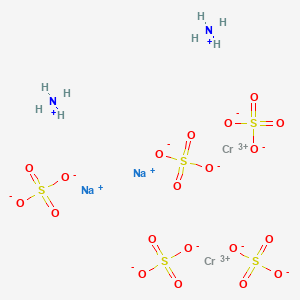
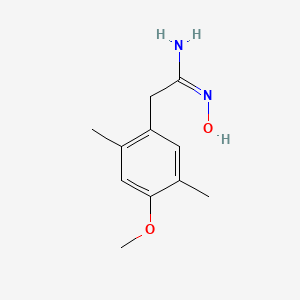
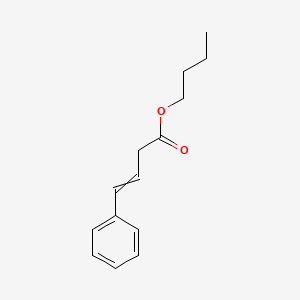
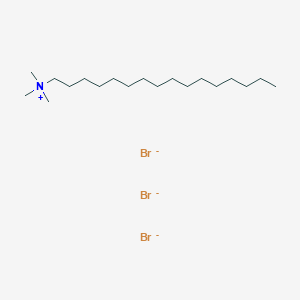
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
